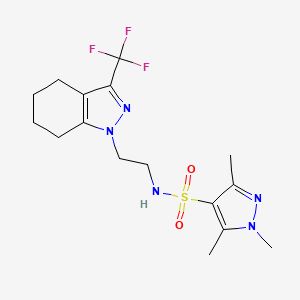

1,3,5-trimethyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3,5-Trimethyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide is a complex organic compound. This compound belongs to the class of pyrazoles, known for their wide applications in medicinal chemistry due to their diverse biological activities. This specific compound is synthesized for its potential use in various scientific research fields, including chemistry, biology, and medicine, due to its unique structural properties and reactive sites.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5-trimethyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide generally starts with the preparation of the core pyrazole structure

Step 1: Synthesize the pyrazole core by reacting 3,5-dimethyl-1H-pyrazole with appropriate alkylating agents under controlled temperature and pressure.

Step 2: Introduce the indazole group through a series of nitration and reduction reactions, ensuring the maintenance of stereochemistry.

Step 3: Couple the pyrazole and indazole intermediates using cross-coupling reactions, often employing palladium catalysts and organic bases.

Industrial Production Methods: Industrial production would involve scaling up these reactions while ensuring safety and environmental compliance. High-throughput reactors, continuous flow synthesis, and automated systems are often employed to enhance efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, leading to the formation of sulfonic acid derivatives.

Reduction: It can be reduced under specific conditions to yield desulfonated pyrazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are feasible due to the presence of multiple reactive sites.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution Reagents: Halogenating agents, organometallic compounds

Major Products:

Oxidation Products: Sulfonic acid derivatives

Reduction Products: Desulfonated pyrazole derivatives

Substitution Products: Various substituted pyrazoles depending on the substituent used

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

The compound has shown promise in the pharmaceutical industry, particularly as a potential therapeutic agent. Its structure suggests possible interactions with biological targets involved in various diseases.

Antiviral Activity

Recent studies have highlighted the antiviral properties of pyrazole derivatives. For instance, compounds similar to 1,3,5-trimethyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide have been synthesized and tested against viruses such as HSV-1 and HIV. In one study, a related pyrazole derivative exhibited significant inhibition of HSV-1 replication in Vero cells with a low cytotoxicity profile .

PI3K Inhibition

The compound may also serve as a selective inhibitor for phosphoinositide 3-kinase (PI3K), a key player in cell proliferation and survival pathways. Research indicates that pyrazolo[1,5-a]pyrimidine derivatives have been developed as selective PI3Kδ inhibitors with promising IC50 values . This suggests that this compound could be explored further in this context.

Agrochemical Applications

In addition to its pharmaceutical potential, this compound may find applications in agrochemicals.

Acaricides

The structural characteristics of the compound indicate its potential use as an acaricide. Compounds with similar frameworks have been reported to exhibit acaricidal activity . This application is particularly relevant given the increasing need for effective pest control solutions in agriculture.

Data Tables

| Application | Target | Activity | Reference |

|---|---|---|---|

| Antiviral | HSV-1 | Significant inhibition | |

| PI3K Inhibition | PI3Kδ | Low nanomolar IC50 | |

| Acaricides | Mites | Effective acaricidal activity |

Case Study 1: Antiviral Efficacy

A study conducted by Abdel-Gawad et al. synthesized several indazole derivatives and tested their antiviral efficacy against HSV-1. Among the synthesized compounds, those containing pyrazole moieties demonstrated the highest antiviral activity with minimal cytotoxic effects .

Case Study 2: PI3K Inhibitors Development

In a research article published in Pharmaceuticals, a series of pyrazolo[1,5-a]pyrimidine derivatives were developed as selective PI3Kδ inhibitors. The lead compound exhibited an IC50 value of 18 nM against PI3Kδ and showed good selectivity against other isoforms . This highlights the potential of structurally related compounds like this compound for therapeutic applications.

Mecanismo De Acción

The compound's effects are primarily due to its ability to interact with specific molecular targets:

Molecular Targets: Enzymes and receptors that have sulfonamide-sensitive binding sites.

Pathways Involved: It inhibits specific enzymes by binding to their active sites, preventing them from catalyzing their usual reactions. This action can lead to therapeutic effects, such as anti-inflammatory or anticancer activities.

Comparación Con Compuestos Similares

1,3,5-trimethyl-1H-pyrazole-4-sulfonamide: Lacks the indazole group but has similar sulfonamide properties.

N-(2-(3-trifluoromethyl-4,5,6,7-tetrahydroindazol-1-yl)ethyl)-1H-pyrazole: Similar structure but without the sulfonamide group, affecting its biological activity and chemical reactivity.

This compound's uniqueness lies in its structural complexity and the presence of functional groups that confer specific chemical and biological properties, making it a valuable molecule for various research and industrial applications.

Actividad Biológica

1,3,5-Trimethyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological activity, particularly its effects on various cellular processes and its therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A pyrazole ring

- A sulfonamide group

- A trifluoromethyl substitution

This unique arrangement suggests potential interactions with biological targets, particularly in the realm of enzyme inhibition and receptor modulation.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For instance:

- Mechanism of Action : The compound may inhibit key signaling pathways involved in cancer cell proliferation. Specifically, it has been linked to the inhibition of phosphoinositide 3-kinase (PI3K), a critical regulator in cancer biology.

- Case Study : In a study involving various pyrazolo derivatives, compounds with similar structural motifs demonstrated IC50 values in the nanomolar range against PI3K isoforms, suggesting potent activity against cancer cell lines .

Anti-inflammatory Effects

The compound's structural characteristics suggest it may also possess anti-inflammatory properties:

- Targeting Inflammatory Pathways : Similar compounds have shown efficacy in modulating pathways involved in inflammatory responses. For example, inhibitors of PI3K have been noted for their roles in reducing inflammation associated with autoimmune diseases .

Table 1: Summary of Biological Activities

Case Studies and Experimental Data

In a recent investigation into pyrazolo derivatives:

- Experimental Setup : Various derivatives were synthesized and screened for their biological activity using cellular assays.

- Findings : Compounds exhibited varying degrees of cytotoxicity against different cancer cell lines. The most promising candidates showed enhanced selectivity for cancerous cells over normal cells.

Table 2: Cytotoxicity Results

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | FaDu (hypopharyngeal) | 0.25 |

| Compound B | MCF7 (breast cancer) | 0.18 |

| 1,3,5-trimethyl-N-(...) | A549 (lung cancer) | 0.22 |

Propiedades

IUPAC Name |

1,3,5-trimethyl-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]pyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22F3N5O2S/c1-10-14(11(2)23(3)21-10)27(25,26)20-8-9-24-13-7-5-4-6-12(13)15(22-24)16(17,18)19/h20H,4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRJUWUMNQMCSFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)NCCN2C3=C(CCCC3)C(=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22F3N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.